molecular formula C19H19ClN2O2 B299007 N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No. B299007
M. Wt: 342.8 g/mol
InChI Key: UNNKBJKZXDHTOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as CPP-115, is a synthetic compound that belongs to the pyrrolidine class of compounds. It was first synthesized in 2006 by a team of researchers led by Dr. James Cook at the University of Wisconsin-Milwaukee. CPP-115 has been found to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT), which plays a key role in the metabolism of GABA.

Mechanism of Action

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide works by inhibiting the enzyme GABA-AT, which is responsible for the breakdown of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By inhibiting GABA-AT, N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide increases the levels of GABA in the brain, leading to increased inhibition of neuronal activity and a reduction in seizures, anxiety, and pain.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical models. It has been found to increase the levels of GABA in the brain, reduce neuronal excitability, and increase the threshold for seizure activity. It has also been found to have anxiolytic and analgesic effects, and has been shown to reduce the reinforcing effects of drugs of abuse.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide as a research tool is its high potency and selectivity for GABA-AT. This allows for precise modulation of GABA levels in the brain, which can be useful for studying the role of GABA in various physiological and pathological processes. However, one limitation of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide is its relatively short half-life, which can make it difficult to maintain consistent levels of GABA inhibition over time.

Future Directions

There are a number of potential future directions for research on N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide. One area of interest is the development of more potent and selective GABA-AT inhibitors that can be used to treat a wider range of neurological and psychiatric disorders. Another area of interest is the study of the long-term effects of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide on brain function and behavior, as well as its potential for abuse and dependence. Finally, there is interest in exploring the use of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide as a tool for studying the role of GABA in the development and progression of various diseases and disorders.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide involves a multistep process that starts with the reaction of 3-chlorobenzaldehyde with 3,4-dimethylphenylacetonitrile to yield the intermediate 3-chloro-N-(3,4-dimethylphenyl)benzamide. This intermediate is then reacted with (S)-proline to yield the final product, N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide.

Scientific Research Applications

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to have anticonvulsant, anxiolytic, and analgesic effects in preclinical models, and has shown promise as a treatment for a variety of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders.

properties

Product Name

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H19ClN2O2/c1-12-6-7-17(8-13(12)2)22-11-14(9-18(22)23)19(24)21-16-5-3-4-15(20)10-16/h3-8,10,14H,9,11H2,1-2H3,(H,21,24)

InChI Key

UNNKBJKZXDHTOJ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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